Product packaging for 3-(Benzyloxy)butanoic acid(Cat. No.:CAS No. 1135-38-2)

3-(Benzyloxy)butanoic acid

Cat. No.: B056993
CAS No.: 1135-38-2
M. Wt: 194.23 g/mol
InChI Key: RVRIZGVVPBNJCQ-UHFFFAOYSA-N
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Description

Contextual Significance in Chemical Research and Development

In the landscape of chemical research and development, 3-(Benzyloxy)butanoic acid and its derivatives are valued as versatile intermediates. Their bifunctional nature—possessing both a carboxylic acid and a protected hydroxyl group—makes them ideal starting materials for the synthesis of more elaborate molecules, including pharmaceuticals and other bioactive compounds. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, while the protected hydroxyl group provides a handle for further structural modifications.

The strategic importance of the benzyloxy group lies in its stability under a range of reaction conditions and its relatively straightforward removal through methods like catalytic hydrogenation. This reliability is crucial in multi-step syntheses where protecting group integrity is paramount. A notable application of a closely related compound, 3-(Benzyloxy)butyric acid, is its use as an intermediate in the synthesis of 3-Hydroxybutyrylcarnitine, a reagent employed in research to study acylcarnitine profiles in thyroid disease. This highlights the role of such building blocks in creating tools for biomedical research.

The broader class of butanoic acid derivatives is under active investigation for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these complex derivatives often relies on the availability of well-defined, chiral starting materials like this compound.

Physicochemical Properties of this compound

Property Value
CAS Number 1135-38-2
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Solubility Slightly soluble in Chloroform and Methanol

| Storage Temperature | -20°C |

Academic Research Trajectories and Future Outlook

Current academic research involving butanoic acid derivatives is increasingly focused on the development of novel therapeutic agents. Scientists are exploring how modifications to the butanoic acid scaffold can lead to compounds with enhanced biological activity and selectivity. This includes the synthesis of derivatives for potential use in treating inflammatory conditions, cancers, and neurological disorders. marketresearchintellect.comnih.gov

A significant research trajectory involves the use of computational methods, such as Density Functional Theory (DFT), to design and predict the properties of new butanoic acid derivatives before their synthesis. biointerfaceresearch.com This approach accelerates the discovery of molecules with desired characteristics, saving time and resources in the laboratory.

The future outlook for this compound and related chiral building blocks is intrinsically linked to the expanding field of medicinal chemistry and drug discovery. As the demand for more sophisticated and targeted therapies grows, so does the need for versatile and enantiomerically pure starting materials. The development of more efficient and highly stereoselective synthetic routes to access compounds like this compound is an ongoing area of research. It is anticipated that these foundational molecules will continue to play a crucial role in the synthesis of next-generation pharmaceuticals and other high-value chemicals, particularly in the creation of complex natural product analogs and novel drug candidates. marketresearchintellect.comnih.gov The broader class of butyric acid derivatives is also seen as having significant potential in the development of nutraceuticals and functional foods, especially those aimed at improving gut health and managing chronic diseases. marketresearchintellect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B056993 3-(Benzyloxy)butanoic acid CAS No. 1135-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRIZGVVPBNJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy Butanoic Acid and Its Structural Analogs

Convergent and Linear Synthetic Strategies

The construction of 3-(benzyloxy)butanoic acid and its analogs can be achieved through both convergent and linear synthetic pathways. Linear syntheses involve the sequential modification of a starting material, while convergent syntheses involve the preparation of key fragments that are later combined.

Solution-Phase Synthesis Approaches

Solution-phase synthesis remains a cornerstone for the preparation of this compound and its derivatives. A common and straightforward approach involves the benzylation of a suitable 3-hydroxybutanoic acid precursor. This method typically employs a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base to deprotonate the hydroxyl group, facilitating the formation of the benzyl ether.

One documented method involves the reaction of γ-butyrolactone with benzyl bromide and potassium hydroxide (B78521) in toluene (B28343) at reflux. ucl.ac.uk This process opens the lactone ring and simultaneously introduces the benzyl ether in a one-pot reaction.

Another general strategy is the alkylation of ethyl 3-hydroxybutanoate. The hydroxyl group is deprotonated with a strong base like sodium hydride, followed by the addition of benzyl bromide to form the corresponding benzyl ether. Subsequent hydrolysis of the ester group then yields the desired this compound.

Structural analogs can also be synthesized using similar solution-phase techniques. For instance, 2-benzyl-3-hydroxybutanoic acid has been prepared starting from ethyl acetoacetate (B1235776), which undergoes benzylation, followed by reduction and hydrolysis. jocpr.com

Table 1: Examples of Solution-Phase Synthesis of this compound and Analogs

Starting MaterialReagents and ConditionsProductReference
γ-ButyrolactoneBenzyl bromide, KOH, Toluene, Reflux4-(Benzyloxy)butyric acid ucl.ac.uk
Ethyl acetoacetate1. Na, Absolute ethanol (B145695); 2. Benzyl chloride, Reflux2-Benzyl-3-oxo-butyric acid ethyl ester jocpr.com
2-Benzyl-3-oxo-butyric acid ethyl ester1. NaBHCO₃, Sodium dithionite, Dioxane/H₂O, 85°C; 2. KOH, Ethanol2-Benzyl-3-hydroxybutanoic acid jocpr.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis has become a powerful tool, particularly in the construction of peptide libraries and other combinatorial arrays where related structures are desired. iucr.org While specific protocols for the solid-phase synthesis of this compound are not extensively detailed in the available literature, the principles are applicable. In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then removed by simple washing and filtration, streamlining the purification process. cymitquimica.com

For structural analogs, particularly amino acid derivatives, solid-phase peptide synthesis (SPPS) is a well-established method. iucr.orgcymitquimica.com For example, protected amino acids such as (S)-2-(((benzyloxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid can be assembled on a solid support. chemicalbook.com This methodology allows for the sequential addition of building blocks to create a larger molecule, which is then cleaved from the resin in the final step. The choice of linker, which connects the initial molecule to the resin, is crucial and depends on the desired cleavage conditions. cymitquimica.com

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a green and highly selective alternative for the preparation of chiral molecules, including precursors to this compound and its analogs. Biocatalytic processes can provide high yields and enantiomeric excesses under mild reaction conditions. researchgate.net

A key application of enzymatic synthesis in this context is the preparation of chiral 3-hydroxybutanoate esters, which are direct precursors to enantiomerically pure this compound. The yeast-mediated reduction of ethyl acetoacetate is a classic example, yielding (S)-(+)-ethyl 3-hydroxybutanoate with high enantiomeric excess. orgsyn.orgethz.ch This chiral alcohol can then be benzylated and hydrolyzed to afford (S)-3-(benzyloxy)butanoic acid.

Enzymatic methods are also employed in the synthesis of more complex structural analogs. For example, the enzymatic preparation of (3S,5R)-dihydroxy-6-(benzyloxy)hexanoic acid, ethyl ester, a key intermediate for cholesterol-lowering agents, has been reported. researchgate.net These processes often utilize ketoreductases to achieve highly stereoselective reductions of keto groups. researchgate.net

Table 2: Enzymatic Preparation of Precursors and Analogs

SubstrateEnzyme/MicroorganismProductEnantiomeric Excess (e.e.)Reference
Ethyl acetoacetateBaker's Yeast(S)-(+)-Ethyl 3-hydroxybutanoate85% ethz.ch
Ethyl acetoacetateBaker's Yeast (optimized)(S)-(+)-Ethyl 3-hydroxybutanoate94% orgsyn.org
Ethyl 3-oxohexanoateRecombinant E. coli expressing a ketoreductaseEthyl (3R,5S)-dihydroxyhexanoate99.4% researchgate.net

Enantioselective and Diastereoselective Synthesis

The stereochemistry at the C3 position of this compound is often crucial for its biological activity when incorporated into larger molecules. Therefore, methods for the enantioselective and diastereoselective synthesis of this compound and its analogs are of significant importance.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. In this approach, an achiral or racemic starting material is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.

A common application of this methodology is in the synthesis of chiral carboxylic acids and their derivatives. For instance, Evans' oxazolidinone auxiliaries are widely used. The synthesis of 4-(benzyloxy)-3-methylbutanoic acid can be achieved in a stereocontrolled manner using an (S)-4-benzyloxazolidin-2-one auxiliary. mdpi.com This involves acylation of the oxazolidinone, followed by a stereoselective alkylation, and subsequent hydrolysis to release the chiral carboxylic acid.

This strategy is also applicable to the synthesis of chiral amino acid analogs. For example, the synthesis of indolmycin, an antibiotic, involves a diastereoselective step that can be influenced by chiral auxiliaries. pharm.or.jp

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of a chiral product. Various types of asymmetric catalysis, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions, have been applied to the synthesis of chiral building blocks related to this compound.

The asymmetric reduction of β-keto esters is a direct route to chiral β-hydroxy esters, which are precursors to chiral 3-(benzyloxy)butanoic acids. Catalysts based on ruthenium and rhodium with chiral ligands are highly effective for this transformation.

For structural analogs, asymmetric catalytic methods are extensively used. For example, the synthesis of (2R,3S)-2-amino-3-(benzyloxy)-4,4,4-trifluorobutanoic acid starts from a commercially available chiral aldehyde, which itself can be prepared via asymmetric methods. researchgate.net Furthermore, catalytic enantioselective three-component reactions have been developed to produce optically active propargyl amino ethers, demonstrating the power of asymmetric catalysis in constructing complex chiral molecules. ethz.ch

The stereoselective synthesis of pyrrolidinones via a nitro-Mannich reaction, catalyzed by a chiral base, showcases the ability to generate multiple contiguous stereocenters with high diastereoselectivity in a single step. ucl.ac.uk While not a direct synthesis of this compound, this illustrates the advanced catalytic methods available for producing structurally related chiral compounds.

Substrate-Controlled Stereoselection

In the synthesis of complex molecules containing multiple stereocenters, such as derivatives of this compound, substrate-controlled stereoselection is a powerful strategy. This approach relies on the inherent chirality of the starting material to direct the formation of new stereocenters, thereby influencing the diastereoselectivity of a reaction.

A prominent example of this principle is seen in Lewis acid-mediated aldol (B89426) additions. For instance, the aldol reaction of a titanium enolate derived from (S)-2-benzyloxy-3-pentanone with an aldehyde like 3-butenal (B104185) can be controlled by the existing stereocenter in the ketone substrate. tdx.cat This control is exerted by the chiral environment of the enolate, which favors the approach of the aldehyde from one face over the other, leading to a specific diastereomer of the aldol product.

Similarly, reductions of keto-functionalized precursors can be highly diastereoselective. The reduction of γ-amino-β-hydroxy-α,α-dimethylheptanoate derivatives demonstrates how the choice of reducing agent interacts with the substrate to produce different stereochemical outcomes. researchgate.net This highlights that the inherent structure of the substrate dictates the facial bias for the hydride attack, a cornerstone of substrate-controlled synthesis. The synthesis of pyrrolidinones through a one-pot conjugate addition and nitro-Mannich reaction sequence also generates three contiguous stereocenters in a highly diastereoselective manner, showcasing the power of substrate control in complex transformations. ucl.ac.uk

Diastereomeric Ratio Optimization Studies

Optimizing the diastereomeric ratio (d.r.) is a critical aspect of stereoselective synthesis, ensuring the efficient production of the desired isomer. This is typically achieved by systematically varying reaction parameters such as temperature, solvent, and the nature of reagents and catalysts.

Studies on the synthesis of β-hydroxy γ-amino acids provide a clear illustration of such optimization. The reduction of a γ-amino-β-keto ester derivative yielded dramatically different diastereomeric outcomes based on the reducing agent employed. This demonstrates a powerful method for controlling the stereochemical outcome by selecting the appropriate reagent to complement the substrate's inherent bias.

Below is a data table summarizing the results from a study on the diastereoselective reduction of a β-keto ester, highlighting the impact of the reducing agent on the diastereomeric ratio.

Reducing AgentDiastereomeric Ratio ((3R,4S) : (3S,4S))Reference
LiAlH(Ot-Bu)3/ether84% dr (favors 3R,4S) researchgate.net
L-SelectrideExclusive formation of (3S,4S) researchgate.net

Further examples include aldol reactions where adjusting the Lewis acid and reaction temperature can fine-tune the diastereomeric excess. In the synthesis of precursors for β-hydroxy γ-amino acids, boron-mediated aldol reactions have been shown to produce high diastereoselectivity. nih.gov The careful selection of reaction conditions is paramount, as even subtle changes can significantly alter the stereochemical course of the reaction, and these are often determined empirically for each specific substrate. harvard.edu

Protecting Group Strategies and Manipulations

The synthesis of this compound and its analogs, particularly those containing additional functional groups like amines, necessitates a robust strategy for the protection and deprotection of reactive sites. tcichemicals.com The benzyl ether moiety in the target compound is itself a protecting group for the 3-hydroxy function, typically stable under a variety of conditions but removable by hydrogenolysis. wikipedia.org The strategic selection of protecting groups is vital for achieving chemoselectivity in multistep syntheses. wikipedia.org Orthogonal protection, where one group can be removed selectively in the presence of others, is a key concept in this field. wikipedia.org

Benzyloxycarbonyl (Cbz) Group Chemistry

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, particularly in peptide synthesis and the preparation of amino acid derivatives. tcichemicals.comnih.gov It is generally stable under the mildly acidic and basic conditions used for the removal of other protecting groups like Boc or Fmoc, respectively. tcichemicals.com

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate under basic conditions. organic-chemistry.org The primary method for its removal is catalytic hydrogenolysis, which involves hydrogen gas and a palladium catalyst (Pd/C). tcichemicals.comwikipedia.orgacs.org This process cleaves the C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide. This deprotection method is clean and efficient, though it is incompatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes. organic-chemistry.org

tert-Butoxycarbonyl (Boc) Group Applications

The tert-butoxycarbonyl (Boc) group is another cornerstone of amine protection in modern organic synthesis. scispace.com It is particularly valued in peptide chemistry and for the synthesis of complex nitrogen-containing molecules. The Boc group is known for its stability under basic and many nucleophilic conditions, making it orthogonal to the Cbz and Fmoc groups. tcichemicals.comscispace.com

Introduction of the Boc group is commonly achieved by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Its removal is most frequently accomplished under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. tcichemicals.comwikipedia.orgscispace.com This acid-lability allows for selective deprotection without affecting acid-stable groups like benzyl ethers or Cbz groups. scispace.com

Selective Deprotection Methodologies

The ability to selectively remove one protecting group while others remain intact is crucial for the efficient synthesis of complex molecules. This strategy, known as orthogonal protection, allows for the sequential unmasking and reaction of different functional groups. wikipedia.org

A common scenario involves the presence of both Boc and benzyl-type (Bn, Cbz) protecting groups. The Boc group can be selectively cleaved with acid, leaving the benzyl and benzyloxycarbonyl groups untouched. scispace.com Conversely, the Cbz group can be removed by hydrogenolysis without affecting a Boc group. researchgate.net The benzyl ether protecting the hydroxyl group in this compound is also removed by hydrogenolysis, which means its deprotection would occur simultaneously with that of a Cbz group. wikipedia.org

The following table summarizes common deprotection methods for these groups and highlights their orthogonality.

Protecting GroupCommon Deprotection ReagentsStability ConditionsReference
Benzyl (Bn) etherH₂, Pd/C (Hydrogenolysis)Acid, Base wikipedia.org
Benzyloxycarbonyl (Cbz)H₂, Pd/C (Hydrogenolysis)Mild Acid/Base tcichemicals.comwikipedia.org
tert-Butoxycarbonyl (Boc)Strong Acid (TFA, HCl)Base, Hydrogenolysis wikipedia.orgscispace.com

Derivatization from Readily Available Chiral Precursors

A highly effective strategy for synthesizing enantiomerically pure compounds is to start from inexpensive, commercially available chiral building blocks. This "chiral pool" approach obviates the need for asymmetric synthesis or chiral resolution steps.

For this compound, a premier chiral precursor is ethyl (R)- or (S)-3-hydroxybutanoate. orgsyn.org These esters are readily available in high enantiomeric purity, often produced via yeast reduction of ethyl acetoacetate. orgsyn.org The synthesis of the target compound from these precursors is straightforward: the free hydroxyl group is protected as a benzyl ether, for example, by reaction with benzyl bromide in the presence of a base like potassium hydroxide. ucl.ac.uk Subsequent hydrolysis of the ethyl ester furnishes the desired this compound.

Another valuable set of chiral precursors are β-lactones, such as (R)-β-butyrolactone, which can be derived from the biopolymer poly-(R)-3-hydroxybutyrate. researchgate.net The strained four-membered ring of the β-lactone can be opened stereoselectively by nucleophiles. Treatment with benzyl alcohol, often catalyzed by an acid or base, can yield this compound. This ring-opening typically proceeds with inversion of configuration at the carbon bearing the leaving group, providing a predictable stereochemical outcome.

Total Synthesis and Semisynthesis Approaches to Related Scaffolds

The synthesis of this compound and its structural analogs is a key area of interest in organic chemistry, often serving as intermediates in the preparation of more complex biologically active molecules. These scaffolds are typically accessed through total synthesis from simple achiral precursors or through semisynthetic modifications of chiral building blocks.

A common strategy in the total synthesis of chiral this compound involves the initial construction of a β-hydroxybutanoate framework, followed by the protection of the hydroxyl group as a benzyl ether. For instance, a plausible route to (R)-3-(benzyloxy)butanoic acid begins with the asymmetric reduction of ethyl acetoacetate to afford ethyl (R)-3-hydroxybutanoate. This chiral β-hydroxy ester can then be O-benzylated, a common protecting group strategy, followed by hydrolysis of the ethyl ester to yield the target carboxylic acid.

Semisynthesis approaches often leverage naturally derived chiral molecules or commercially available starting materials that already contain the required stereocenter. For example, derivatives of (R)-3-hydroxybutanoic acid can be used as a starting point for the synthesis of various analogs. ethz.ch The modification of these scaffolds can include esterification, amidation, or alterations to the benzyl protecting group.

Research into the synthesis of related structures provides valuable insights into the methodologies applicable to this compound. For example, the synthesis of 2-benzyl-3-hydroxybutanoic acid has been reported starting from ethyl acetoacetate. jocpr.comjocpr.com This synthesis involves the benzylation of the α-position, followed by reduction of the ketone and subsequent hydrolysis. This highlights a different synthetic order but employs similar fundamental reactions.

Furthermore, the synthesis of oligo((R)-3-hydroxybutanoates) often utilizes benzyl ether protection for the hydroxyl terminus, demonstrating the utility of this protecting group in more complex systems. ethz.ch The conditions for benzylation and debenzylation in these contexts are well-established and can be applied to the synthesis of the parent this compound.

The following tables summarize findings from the synthesis of structural analogs of this compound, providing data on starting materials, key transformations, and yields.

Table 1: Synthesis of 2-Benzyl-3-hydroxybutanoic Acid Ethyl Ester jocpr.com

StepStarting MaterialReagents and ConditionsProductYield
1Ethyl acetoacetate1. Sodium, absolute ethanol, reflux 2. Benzyl chloride, reflux2-Benzyl-3-oxo-butyric acid ethyl ester72%
22-Benzyl-3-oxo-butyric acid ethyl esterSodium dithionite, sodium bicarbonate, dioxane/water, 85°C2-Benzyl-3-hydroxybutyric acid ethyl ester-
32-Benzyl-3-hydroxybutyric acid ethyl esterPotassium hydroxide, absolute ethanol, room temperature2-Benzyl-3-hydroxybutanoic acid-

Table 2: Synthesis of Benzyl α,β-Unsaturated Carboxylates arkat-usa.org

This table showcases a general method for the preparation of benzyl esters from α,β-unsaturated carboxylic acids, a reaction type relevant to the esterification of this compound or its derivatives.

Entryα,β-Unsaturated Carboxylic AcidProductYield (%)Melting Point (°C)
a(E)-Cinnamic acidBenzyl (E)-cinnamate9233-34
bm-Nitrocinnamic acidBenzyl m-nitrocinnamate8768-69
c3,4-Methylenedioxycinnamic acidBenzyl 3,4-methylenedioxycinnamate9585-86
dp-Nitrocinnamic acidBenzyl p-nitrocinnamate86109-111
ep-Chlorocinnamic acidBenzyl p-chlorocinnamate82-
f3,4,5-Trimethoxycinnamic acidBenzyl 3,4,5-trimethoxycinnamate8885-86

The synthesis was performed using benzyl bromide and sodium bicarbonate in DMF/1,4-dioxane.

Table 3: Synthesis of (R)-4-hydroxy-3-(benzyloxycarbonylamino) Butanoic Acid Methyl Ester chemicalbook.com

This example illustrates the synthesis of a structurally related amino acid derivative, highlighting the use of benzyloxycarbonyl as a protecting group.

Starting MaterialReagents and ConditionsProductYield
(R)-4-hydroxy-3-(benzyloxycarbonylamino)butanoic acid derivativeTrimethylamine, Methanol, room temperatureMethylester of (R)-4-hydroxy-3-(benzyloxycarbonylamino) butanoic acid90% (crude)

Chemical Transformations and Reactivity Profiles of 3 Benzyloxy Butanoic Acid Derivatives

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety, -COOH, is a cornerstone of the molecule's reactivity, participating in a variety of classical and modern organic reactions. Its ability to be converted into esters, amides, and alcohols makes it a valuable synthetic handle.

Esterification and Lactonization Reactions

The conversion of the carboxylic acid group of 3-(Benzyloxy)butanoic acid into an ester is a fundamental transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukquora.com This reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com For example, the reaction of this compound with ethanol (B145695) yields ethyl 3-(benzyloxy)butanoate. quora.com

Intramolecular esterification, or lactonization, can occur in hydroxy acids to form cyclic esters known as lactones. youtube.com For this compound itself, this is not a direct possibility. However, following the cleavage of the benzyl (B1604629) ether to yield 3-hydroxybutanoic acid, intramolecular cyclization can be induced. This process can lead to the formation of a four-membered ring, a β-lactone. The formation of these strained β-lactones from β-hydroxy acids often requires specific catalytic conditions, such as the use of palladium catalysts with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Table 1: Selected Esterification Methods Use the interactive controls to view different reaction conditions.

MethodReagentsTypical ConditionsProduct Type
Fischer Esterification Alcohol (e.g., Ethanol), H₂SO₄ (catalyst)Heat/refluxAcyclic Ester
Lactonization (Post-Deprotection) Pd(OAc)₂, Ligand, NaOAc, TBHP60°Cβ-Lactone

Amidation and Peptide Coupling Reactions

The carboxylic acid group can be readily converted into an amide via reaction with an amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A host of modern peptide coupling reagents have been developed to achieve this efficiently and with minimal side reactions, particularly racemization. bachem.com

These reagents convert the carboxylic acid into a more reactive species, such as an active ester. sigmaaldrich.com Common classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reactivity and suppress side reactions. bachem.com Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also widely employed for their high efficiency and rapid reaction times. sigmaaldrich.compeptide.com The choice of reagent and base (such as N,N-diisopropylethylamine, DIPEA) is critical for achieving high yields in the synthesis of amides and peptides from this compound. bachem.com

Table 2: Common Peptide Coupling Reagents This table outlines reagents for activating carboxylic acids for amidation.

Reagent ClassExamplesByproductsKey Features
Carbodiimides DCC, DIC, EDCDicyclohexylurea (DCU), Diisopropylurea (DIU)Widely used; DCU precipitation can be an issue. EDC byproducts are water-soluble. bachem.com
Phosphonium Salts BOP, PyBOP, PyAOPHexamethylphosphoramide (HMPA), Triphenylphosphine oxideHigh reactivity; PyBOP is a less toxic alternative to BOP. bachem.comsigmaaldrich.com
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUTetramethylureaVery efficient, fast reactions; potential for guanidinylation side reaction. sigmaaldrich.compeptide.com

Reduction and Oxidation Transformations

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, reducing the carboxylic acid to the corresponding 3-(benzyloxy)butan-1-ol. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further and cannot be isolated. libretexts.org

Oxidation of the carboxylic acid group is generally not a feasible transformation as it is already at a high oxidation state. Any strong oxidizing conditions would likely lead to the degradation of the molecule, potentially cleaving the benzyl ether or other C-C bonds.

Benzyloxy Ether Cleavage and Functionalization

The benzyloxy group serves as a protecting group for the hydroxyl function at the 3-position. Its removal, or deprotection, is a key step in many synthetic sequences to unmask the secondary alcohol for further reactions.

Hydrogenolysis and Reductive Deprotection

The most common and generally mildest method for cleaving a benzyl ether is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). jk-sci.com The reaction breaks the benzylic C-O bond, liberating the free alcohol (3-hydroxybutanoic acid) and generating toluene (B28343) as a byproduct. organic-chemistry.org Common solvents for this transformation include alcohols like ethanol or methanol, and ethyl acetate. commonorganicchemistry.com

An alternative to using hydrogen gas is transfer hydrogenation. This method employs a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene, in conjunction with the palladium catalyst. jk-sci.comorganic-chemistry.org This technique can be advantageous as it avoids the need for pressurized hydrogen gas equipment.

Table 3: Conditions for Benzyl Ether Hydrogenolysis A summary of common methods for reductive deprotection.

MethodHydrogen SourceCatalystTypical Solvents
Catalytic Hydrogenation H₂ gas10% Pd/CEthanol, Methanol, Ethyl Acetate commonorganicchemistry.comjk-sci.com
Transfer Hydrogenation Formic Acid or Ammonium FormatePd/CMethanol, Ethanol organic-chemistry.orgnih.gov
Transfer Hydrogenation 1,4-CyclohexadienePd/CEthanol jk-sci.comorganic-chemistry.org

Alternative Ether Cleavage Strategies

While hydrogenolysis is widely used, it is incompatible with molecules containing other functional groups that are sensitive to reduction, such as alkenes or alkynes. In such cases, alternative methods for benzyl ether cleavage are required.

Strong Brønsted acids, such as trifluoroacetic acid (TFA), or Lewis acids can be employed to cleave the ether bond. organic-chemistry.orgacs.org A combination of a Lewis acid like boron trichloride (B1173362) (BCl₃) with a cation scavenger can achieve chemoselective debenzylation. researchgate.net Oxidative cleavage provides another route. While simple benzyl ethers are relatively robust, derivatives such as the p-methoxybenzyl (PMB) ether are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov Recent methods have also explored the use of visible-light-promoted reactions for the cleavage of benzylic ethers. organic-chemistry.org

Regioselective Functionalization of the Aromatic Ring

The benzyloxy group, an alkoxy substituent, significantly influences the reactivity of the aromatic ring towards electrophilic aromatic substitution. The oxygen atom, through its lone pair of electrons, acts as a powerful electron-donating group by resonance. This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene.

The electron-donating nature of the benzyloxy group directs incoming electrophiles to the ortho and para positions. This regioselectivity is a consequence of the stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the substitution process. Resonance structures for the intermediates of ortho and para attack show the positive charge delocalized onto the oxygen atom of the ether, a particularly stable arrangement. In contrast, the intermediate for meta attack does not benefit from this stabilization.

While the benzyloxy group is strongly activating and ortho-, para-directing, the specific ratio of ortho to para products can be influenced by steric hindrance. The bulky butanoic acid chain can sterically encumber the ortho positions, potentially favoring substitution at the less hindered para position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzyl Ethers

Electrophilic ReagentReaction ConditionsMajor Product(s)Reference
HNO₃ / H₂SO₄Variesp-Nitrobenzyl ether, o-Nitrobenzyl etherGeneral textbook knowledge
Acyl Chloride / Lewis AcidFriedel-Crafts Acylationp-Acylbenzyl ether organic-chemistry.org
Alkyl Halide / Lewis AcidFriedel-Crafts Alkylationp-Alkylbenzyl ether, o-Alkylbenzyl ether researchgate.netchemijournal.comnih.gov

Note: The exact product ratios are dependent on the specific substrate, electrophile, and reaction conditions.

Nucleophilic and Electrophilic Reactivity of the Butanoic Acid Backbone

The butanoic acid backbone of this compound offers several sites for nucleophilic and electrophilic attack, allowing for a variety of functional group interconversions and carbon-carbon bond formations.

The carbonyl carbon of the carboxylic acid or its derivatives (e.g., esters, amides) is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to reactions such as esterification, amidation, and reduction. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will add to the carbonyl group.

The α-carbon (C2) of the butanoic acid chain is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions. libretexts.org This allows for the introduction of substituents at the C2 position. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation, especially in unsymmetrical ketones derived from the acid.

Table 2: Reactivity of the Butanoic Acid Backbone

ReagentReaction TypeProduct Type
Alcohol / Acid CatalystEsterificationEster
AmineAmidationAmide
LiAlH₄Reduction3-(Benzyloxy)butan-1-ol
Strong Base (e.g., LDA)Enolate Formationα-Deprotonated species
Alkyl Halide (with enolate)α-Alkylation2-Alkyl-3-(benzyloxy)butanoic acid derivative
Halogenating Agent (e.g., NBS, PBr₃)α-Halogenation2-Halo-3-(benzyloxy)butanoic acid derivative

Rearrangement and Cyclization Reactions

The structure of this compound, containing a hydroxyl equivalent (protected as a benzyl ether) at the γ-position relative to the carboxylic acid, predisposes it to intramolecular cyclization reactions to form γ-butyrolactones.

Under acidic conditions, the benzyl ether can be cleaved to reveal the free 3-hydroxybutanoic acid. Subsequent intramolecular esterification, often driven by the removal of water, leads to the formation of the five-membered γ-butyrolactone ring. This transformation is a common and efficient method for the synthesis of this important structural motif.

Catalytic transfer hydrogenation offers a method for the debenzylation of the benzyloxy group to a hydroxyl group, which can then undergo spontaneous or catalyzed cyclization to the corresponding lactone. scispace.commdpi.com

While less common, rearrangement reactions involving the benzyloxy group or the butanoic acid backbone could potentially occur under specific conditions, such as in the presence of strong acids or upon generation of reactive intermediates. However, the primary and most synthetically useful transformation in this category is the formation of γ-butyrolactones.

Table 3: Cyclization Reactions of this compound Derivatives

ReactionConditionsProduct
Debenzylation and LactonizationH₂, Pd/C or Acid Catalysisγ-Butyrolactone
Intramolecular Esterification (from 3-hydroxybutanoic acid)Acid catalyst, heatγ-Butyrolactone

Applications of 3 Benzyloxy Butanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Construction of Non-Proteinogenic Amino Acids and Peptidomimetics

The structural motif of 3-(benzyloxy)butanoic acid is particularly well-suited for the synthesis of non-proteinogenic β-amino acids and their derivatives, which are crucial components of peptidomimetics. These molecules mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability.

A key application involves the conversion of this compound into β-amino acids. For instance, the enantiomerically pure (S)-3-aminobutanoic acid can be synthesized from (R)-3-(benzyloxy)butanoic acid. This transformation typically involves the activation of the carboxylic acid, followed by a stereoretentive nucleophilic substitution with an azide (B81097) source, and subsequent reduction of the azide and deprotection of the benzyl (B1604629) ether. The resulting β-amino acid is a valuable monomer for the solid-phase synthesis of β-peptides. nih.gov

β-peptides are known to adopt stable secondary structures, such as helices and sheets, making them attractive targets for drug discovery. The incorporation of β-amino acids derived from this compound allows for the systematic variation of side-chain functionalities, leading to the generation of diverse β-peptide libraries. These libraries can then be screened for specific biological activities.

Building BlockTarget MoleculeApplication
(R)-3-(Benzyloxy)butanoic acid(S)-3-Aminobutanoic acidMonomer for β-peptide synthesis
(S)-3-(Benzyloxy)butanoic acid(R)-3-Aminobutanoic acidMonomer for β-peptide synthesis

Precursor in the Synthesis of Natural Products and Analogs

The chiral nature of this compound makes it an excellent starting material for the total synthesis of various natural products and their analogs. The defined stereocenter at the 3-position allows for the establishment of new stereocenters with high diastereoselectivity.

One notable example is the synthesis of (-)-Balanol, a potent inhibitor of protein kinase C. While various synthetic routes to (-)-Balanol have been developed, those utilizing chiral pool starting materials are often favored for their efficiency. The structural framework of the hexahydroazepine ring in (-)-Balanol can be envisaged as being derived from a chiral precursor such as this compound. A synthetic strategy could involve the elaboration of the butanoic acid chain and subsequent ring-closing reactions to form the seven-membered ring with the correct stereochemistry. Although a direct synthesis from this compound is not explicitly detailed in all published routes, its structural features make it a logical and strategic choice for such a synthesis. capes.gov.brresearchgate.net

Chiral PrecursorNatural Product TargetKey Synthetic Transformation
This compound derivative(-)-BalanolFormation of the hexahydroazepine core

Intermediate for Pharmaceutical Lead Compound Generation

In the realm of medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of pharmaceutical lead compounds. Its ability to introduce chirality and a protected hydroxyl group is highly valued in the construction of complex drug molecules.

A significant application is in the synthesis of HIV protease inhibitors. The HIV protease inhibitor Saquinavir, for example, contains a key chiral fragment, (2S,3R)-4-amino-3-hydroxy-1-phenylbutane. nih.gov A retrosynthetic analysis of this fragment reveals that a chiral four-carbon building block is required. (R)-3-(benzyloxy)butanoic acid can be readily converted to the corresponding chiral alcohol, (R)-3-(benzyloxy)-1-butanol, through reduction of the carboxylic acid. This alcohol can then be further functionalized to introduce the amino group and the phenyl moiety, ultimately leading to the desired intermediate for Saquinavir synthesis. chimia.chresearchgate.netgoogle.comdntb.gov.ua The benzyloxy group serves as a stable protecting group throughout the synthetic sequence and can be removed in the final stages of the synthesis.

Another important chiral intermediate in drug synthesis is (R)-3-aminobutanol, a key component of the integrase inhibitor Dolutegravir. This intermediate can be prepared from (R)-3-aminobutanoic acid, which in turn can be synthesized from (S)-3-(benzyloxy)butanoic acid. The synthesis involves reduction of the carboxylic acid to the corresponding alcohol. vcu.edugoogle.com

Chiral IntermediatePharmaceutical AgentTherapeutic Class
(R)-3-(Benzyloxy)-1-butanolSaquinavirHIV Protease Inhibitor
(R)-3-AminobutanolDolutegravirHIV Integrase Inhibitor

Scaffold for Combinatorial Library Development

The development of combinatorial libraries is a powerful strategy in drug discovery for the rapid identification of new lead compounds. This compound, as a precursor to chiral β-amino acids, can serve as a versatile scaffold for the generation of such libraries.

The synthesis of β-peptide combinatorial libraries has been shown to be an effective method for discovering molecules with specific biological functions. nih.gov By utilizing the "split-and-mix" synthesis strategy on a solid support, vast numbers of unique β-peptide sequences can be generated. researchgate.net Chiral β-amino acids derived from this compound can be incorporated as building blocks in these libraries. The benzyloxy group provides a convenient point for further diversification, or it can be deprotected to reveal a hydroxyl group for subsequent modifications. This approach allows for the creation of libraries with a high degree of structural and functional diversity, increasing the probability of identifying hit compounds against a variety of biological targets. americanpeptidesociety.orgchemrxiv.orgchemrxiv.org

Library TypeScaffold OriginKey Feature
β-Peptide LibraryThis compound-derived β-amino acidsDefined stereochemistry and functional diversity

Utilization in Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The chiral backbone of this compound provides an excellent starting point for the stereoselective synthesis of various heterocyclic systems.

One important class of heterocycles that can be accessed from this compound is the piperidine (B6355638) ring system. Chiral 2-substituted piperidines are common motifs in many biologically active alkaloids and pharmaceutical agents. A synthetic approach could involve the conversion of this compound into a suitable linear precursor containing a nitrogen atom, followed by an intramolecular cyclization reaction. The stereocenter at the 3-position of the starting material would direct the stereochemical outcome of the cyclization, leading to the formation of the desired diastereomer of the substituted piperidine. nih.govresearchgate.net

Computational and Theoretical Investigations of 3 Benzyloxy Butanoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, electronic distribution, and vibrational frequencies.

Molecular Geometry Optimization and Conformation Analysis

The molecular structure of 3-(Benzyloxy)butanoic acid can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy conformation. The geometry is characterized by the bond lengths, bond angles, and dihedral angles. The butanoic acid chain is flexible, allowing for multiple conformations (e.g., gauche, anti). The presence of the bulky benzyloxy group at the third carbon position significantly influences the preferred conformation by creating steric hindrance. The interaction between the carboxylic acid group and the benzyloxy group, including potential weak intramolecular hydrogen bonding, would also play a role in stabilizing certain conformers.

ParameterPredicted Value (Angstroms/Degrees)
C=O Bond Length~1.21 Å
C-O (acid) Bond Length~1.36 Å
O-H Bond Length~0.97 Å
C-O (ether) Bond Length~1.43 Å
C-C-C-C Dihedral AngleVariable (dependent on conformer)

Note: These are typical values for similar functional groups and may vary in the specific context of this compound.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group.

Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen atoms of the carboxylic acid group would be predicted as likely sites for electrophilic attack, while the carbonyl carbon would be a primary site for nucleophilic attack.

DescriptorPredicted Value
HOMO EnergyNegative value (e.g., ~ -6.5 eV)
LUMO EnergyNegative or slightly positive value (e.g., ~ -0.5 eV)
HOMO-LUMO Gap~ 6.0 eV

Note: These values are estimations based on similar molecules and can be calculated with DFT.

Vibrational Spectroscopy Prediction and Interpretation

Theoretical vibrational spectra (infrared and Raman) can be predicted using DFT calculations by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes. For this compound, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid (typically broad, around 3000 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), C-O stretches of the ether and acid groups, and various C-H stretches and bends from the aliphatic chain and the aromatic ring. Comparing the predicted spectrum with experimental data can help in the structural confirmation of the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of a molecule over time. An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal the accessible conformations and the transitions between them. This is particularly important for a flexible molecule like this, as its biological activity or chemical reactivity may depend on its ability to adopt a specific shape. The simulation would track the trajectories of all atoms, providing information on the flexibility of the butanoic acid chain and the rotational freedom of the benzyloxy group.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, often using DFT, can be employed to elucidate the mechanisms of chemical reactions involving this compound. For example, the deprotonation of the carboxylic acid group, esterification reactions, or reactions involving the benzyloxy group could be modeled. These calculations can identify transition states, determine activation energies, and predict reaction pathways. This information is invaluable for understanding the reactivity of the compound and for designing synthetic routes.

In Silico Modeling of Molecular Interactions and Binding Modes

If this compound has a biological target, in silico modeling techniques like molecular docking can be used to predict its binding mode within the active site of a protein. These simulations place the molecule (the ligand) into the binding site of the receptor in various orientations and conformations to find the most stable binding pose. The strength of the interaction is estimated by a scoring function, which considers factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The carboxylic acid group of this compound would be a likely candidate for forming hydrogen bonds with amino acid residues in a protein's active site, while the benzyl (B1604629) group could engage in hydrophobic or π-stacking interactions.

Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Benzyloxy)butanoic acid, both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound in a solvent like deuterochloroform (CDCl₃) are predicted based on the electronic environment of each proton. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. The protons of the phenyl group in the benzyl (B1604629) moiety usually appear in the aromatic region (7.2-7.4 ppm). The benzylic protons (Ph-CH ₂-O) would appear as a singlet, while the protons on the butanoic acid chain would show characteristic splitting patterns (multiplicities) due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the low-field end of the spectrum. The carbons of the phenyl ring would appear in the aromatic region, with the ipso-carbon (the one attached to the CH₂ group) having a distinct shift. The remaining aliphatic and benzylic carbons would have characteristic shifts in the upfield region.

Interactive Data Table: Predicted NMR Data for this compound (Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Experimental values may vary.)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0s (broad)175 - 180
Phenyl (C₆H₅)7.25 - 7.40m127 - 138
Benzylic (-CH₂-Ph)~4.5s~70
C3-H (-CH(O)-)~4.1m~75
C2-H₂ (-CH₂-COOH)~2.6d~40
C4-H₃ (-CH₃)~1.3d~20

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 194. However, this peak may be weak or absent for carboxylic acids. The fragmentation pattern is highly predictable and provides confirmatory structural evidence. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bond between C2 and C3.

Loss of the carboxyl group: Loss of a COOH radical (45 Da).

Benzylic cleavage: The most characteristic fragmentation would be the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91, which is often the base peak in the spectrum of benzyl ethers. Another possibility is the formation of the tropylium ion, also at m/z = 91.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on common fragmentation pathways for benzyl ethers and carboxylic acids.)

m/z ValuePredicted Fragment IonFragmentation Pathway
194[C₁₁H₁₄O₃]⁺Molecular Ion (M⁺)
149[M - COOH]⁺Loss of carboxyl radical
107[C₇H₇O]⁺Benzyloxonium ion
91[C₇H₇]⁺Benzyl/Tropylium cation (often base peak)
77[C₆H₅]⁺Phenyl cation

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is crucial for assessing the purity of a synthesized compound like this compound. A standard reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic or acetic acid), would be used to determine chemical purity. A pure sample would ideally show a single sharp peak at a characteristic retention time.

Furthermore, since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)- and (S)-3-(benzyloxy)butanoic acid. Distinguishing and quantifying these enantiomers is critical, especially in pharmaceutical contexts. This is achieved using chiral HPLC . This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and elution at different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of a sample can be precisely determined.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

C-H stretching vibrations for the aromatic (around 3030-3100 cm⁻¹) and aliphatic (around 2850-2960 cm⁻¹) portions of the molecule.

A C-O stretching band for the ether linkage, typically found in the 1000-1300 cm⁻¹ region.

Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophore in this compound is the benzene (B151609) ring. It is expected to show absorption maxima (λ_max) in the UV region, characteristic of the π → π* transitions of the aromatic system. Typically, a primary absorption band would appear around 200-220 nm and a weaker, secondary (benzenoid) band with fine structure might be observed around 250-270 nm. The carboxylic acid group itself does not absorb significantly in the standard UV-Vis range (above 200 nm).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.

Crucially, for a chiral compound, X-ray crystallography performed on a crystal of a single enantiomer can determine its absolute stereochemistry (i.e., definitively assign it as R or S) using anomalous dispersion techniques. This provides an unambiguous structural proof that is unattainable by most other methods. The analysis would also reveal how the molecules pack in the crystal lattice, including details of intermolecular interactions like the hydrogen bonding between the carboxylic acid groups, which often form dimeric structures in the solid state. While specific crystallographic data for this compound is not publicly available, data for the related compound 3-{[(Benzyloxy)carbonyl]amino}butanoic acid shows it crystallizes in a monoclinic system and forms inversion dimers through O-H···O hydrogen bonds nih.gov. A similar packing arrangement could be anticipated for this compound.

Q & A

Q. What are the established synthetic routes for 3-(Benzyloxy)butanoic acid, and what catalytic systems are commonly employed?

  • Methodological Answer: A key synthesis approach involves coupling reactions using palladium catalysts. For example, Suzuki-Miyaura cross-coupling (as demonstrated in related benzoic acid derivatives) utilizes aryl halides and boronic acids under basic conditions . For this compound, benzyl-protected intermediates are often prepared first. A typical protocol might include:

Protection: Introduce a benzyloxy group via alkylation of a hydroxyl-containing precursor using benzyl bromide and a base like NaH.

Carboxylic Acid Formation: Oxidize the terminal alcohol to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions.

Deprotection (if needed): Remove the benzyl group via catalytic hydrogenation (Pd/C, H₂).
Reaction optimization may require adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., PdCl₂ at 2-5 mol%) to improve yield .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Methodological Answer:
  • Purification: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). For acidic impurities, ion-exchange chromatography (e.g., Dowex resin) is effective.
  • Characterization:
  • NMR: Confirm the benzyloxy group (δ 4.5–5.0 ppm for CH₂ in ¹H NMR; δ 70–75 ppm for C-O in ¹³C NMR) and carboxylic acid (δ ~12 ppm broad in ¹H NMR; δ 170–175 ppm in ¹³C NMR).
  • HPLC: Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer: Contradictions in NMR or IR spectra often arise from stereochemical variations or solvent effects. To address this:

Variable Temperature NMR: Perform experiments at different temperatures (e.g., 25°C vs. 60°C) to identify dynamic processes (e.g., rotamers of the benzyloxy group).

Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Tools like Gaussian or ORCA are standard .

X-ray Crystallography: Resolve absolute configuration using SHELX programs for single-crystal analysis, which clarifies ambiguities in stereochemistry .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer:
  • Reactivity Modeling: Employ molecular docking (e.g., AutoDock Vina) to simulate interactions between the carboxylic acid and nucleophiles (e.g., amines).
  • Transition State Analysis: Use QM/MM methods (e.g., ONIOM) to map energy barriers for acyl substitution. For example, study the effect of benzyloxy group steric hindrance on reaction rates .
  • pKa Prediction: Tools like MarvinSketch or SPARC calculate the acidity of the carboxylic acid group, informing solvent selection (e.g., DMF for deprotonation).

Q. How can researchers optimize catalytic conditions for asymmetric synthesis of enantiomerically pure this compound?

  • Methodological Answer:
  • Chiral Catalysts: Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during key steps like benzylation or oxidation.
  • Kinetic Resolution: Screen enzymes (e.g., lipases) for enantioselective ester hydrolysis. For example, Candida antarctica lipase B selectively hydrolyzes (R)-esters .
  • High-Throughput Screening: Test reaction parameters (temperature, solvent, catalyst loading) in parallel using automated platforms (e.g., Chemspeed) to identify optimal enantiomeric excess (ee > 90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.